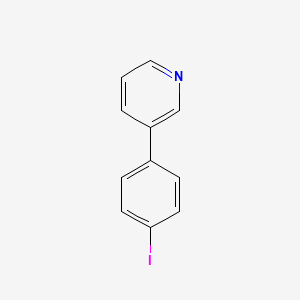

3-(4-Iodophenyl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of organic compounds that serve as crucial building blocks in a variety of chemical syntheses. eurekalert.org The introduction of a halogen atom, such as iodine, onto the pyridine ring or an associated substituent significantly influences the molecule's reactivity and physical properties. These compounds are frequently employed as starting materials in nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse heterocyclic and macrocyclic structures. eurekalert.org

The selective halogenation of pyridines is a key area of research, as the position of the halogen atom dictates the regioselectivity of subsequent reactions. researchgate.netchemrxiv.org For instance, methods have been developed for the selective halogenation of the 3- and 4-positions of the pyridine ring. researchgate.netchemrxiv.org The presence of a halogen allows for a wide range of chemical transformations, making halogenated pyridines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. researchgate.net

Overview of the Phenylic Pyridine Scaffold in Advanced Materials and Chemical Synthesis

The phenylpyridine scaffold is a fundamental structural motif in the design of advanced materials and in the field of chemical synthesis. smolecule.com Phenylpyridine derivatives are utilized in the creation of novel materials with tailored electronic and optical characteristics. smolecule.com In medicinal chemistry, this scaffold is a common feature in the development of new pharmaceutical agents targeting a variety of diseases. smolecule.comresearchgate.net

The versatility of the phenylpyridine framework lies in its capacity to be functionalized at various positions on both the pyridine and phenyl rings. This allows for the fine-tuning of the molecule's properties. For example, the introduction of different substituents can alter the compound's lipophilicity, electronic effects, and steric profile, which in turn can influence its biological activity or performance in a material. smolecule.com Phenylpyridine derivatives are also important ligands in coordination chemistry, where they can enhance the catalytic activity of metal complexes. researchgate.net

Strategic Importance of Iodine Substitution in Chemical Functionality

The substitution of an iodine atom onto an aromatic ring, as seen in 3-(4-Iodophenyl)pyridine, is a strategically important modification in organic synthesis. fiveable.me The carbon-iodine bond, while being the least polar among carbon-halogen bonds, is also the weakest. libretexts.org This characteristic makes the iodine atom an excellent leaving group in nucleophilic substitution reactions. ebsco.com

Furthermore, iodinated aromatic compounds are highly versatile synthetic intermediates due to their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki and Heck reactions. smolecule.comfiveable.me These reactions are fundamental tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. The reactivity of the iodine substituent allows for its replacement with various other functional groups, providing a powerful method for molecular diversification. fiveable.me The use of iodine in this context is a key strategy for modulating the physical, chemical, and biological properties of the resulting compounds. fiveable.me

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₈IN |

| Molecular Weight | 281.09 g/mol nih.gov |

| IUPAC Name | This compound |

| CAS Number | 83420-59-1 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H8IN |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

3-(4-iodophenyl)pyridine |

InChI |

InChI=1S/C11H8IN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H |

InChI Key |

ZKKRLPZAYWVEMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Iodophenyl Pyridine and Its Derivatives

C-C Bond Forming Reactions for Aryl-Pyridine Linkages

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several palladium-catalyzed methods have been successfully applied to the synthesis of 3-(4-iodophenyl)pyridine and its analogs.

Suzuki-Miyaura Cross-Coupling Reactions utilizing Iodophenyl and Pyridyl Building Blocks

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, including 3-arylpyridines. nih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboronic acid or ester. For the synthesis of this compound, this can be achieved by coupling a pyridylboronic acid with an iodophenyl halide or, conversely, a pyridyl halide with an iodophenylboronic acid.

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. For instance, ligand-free Suzuki reactions in aqueous media have been developed, offering high yields and simplified purification processes. nih.gov The use of palladium acetate (B1210297) as a catalyst is common, and the reaction conditions can be tuned to favor the desired product. nih.govthegoodscentscompany.com The choice of reactants can influence the reaction's efficiency; aryl iodides are often more reactive than aryl chlorides or bromides. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Aryl-Pyridine Synthesis

| Pyridyl Component | Aryl Component | Catalyst | Solvent | Yield (%) | Reference |

| 3-Pyridineboronic acid pinacol (B44631) ester | 1-Bromo-4-iodobenzene | Cyclopalladated ferrocenylimine | Toluene | High | mdpi.com |

| 2,3,5-Trichloropyridine | Arylboronic acids | Palladium acetate | Water | High | nih.gov |

| 3-Halopyridines | Potassium aryl- and heteroaryltrifluoroborates | Pd(OAc)2/TBAI | 1,4-Dioxane | Moderate to High | rsc.org |

| Heteroaryl chlorides | Phenyltrifluorosilane | Pd catalyst | - | 74-94 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Sonogashira Coupling Reactions in Iodophenyl-Pyridine Systems

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This reaction is instrumental in synthesizing alkynyl-substituted iodophenyl-pyridine systems, which are valuable intermediates for further transformations. rsc.org

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. rsc.org A facile and efficient route for the synthesis of densely substituted alkynylpyridines has been reported using PdCl2(PPh3)2 and CuI as catalysts in DMF. rsc.org This method has been shown to be general for a wide range of iodopyridines and terminal alkynes, tolerating various functional groups. rsc.org These alkynylpyridine derivatives are of interest for their potential pharmacological applications. rsc.org

Furthermore, the Sonogashira cross-coupling reaction is a key step in the synthesis of precursors for more complex heterocyclic systems, such as pyridoimidazoisoquinoliniums. rsc.orgrsc.org For example, 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines can be synthesized by the Sonogashira coupling of 2-(2-iodophenyl)imidazo[1,2-a]pyridine with terminal acetylenes. rsc.orgrsc.org

Mizoroki-Heck and Other Palladium-Catalyzed Cross-Couplings Involving Aryl Iodides

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.orgorganic-chemistry.org This reaction is a reliable method for the olefination of aryl halides and has been applied to the synthesis of various heterocyclic compounds. uliege.bescielo.br The reaction can be catalyzed by either Pd(0) or Pd(II) species. uliege.be

In the context of iodophenyl-pyridine systems, the Mizoroki-Heck reaction can be used to couple aryl iodides with vinylpyridines. acs.org For instance, the coupling of an aryl iodide with 2-vinylpyridine (B74390) has been utilized in the synthesis of complex molecules. rsc.org The regioselectivity of the Heck reaction with halopyridines can be influenced by substituents, with electron-withdrawing groups favoring the formation of the ipso isomer. uliege.be

Recent developments in Mizoroki-Heck reactions include the use of visible light-induced palladium catalysis, which allows the reaction to proceed at room temperature. nih.gov This method has been successfully applied to the coupling of α-heteroatom substituted alkyl iodides with vinyl arenes and heteroarenes. nih.gov Additionally, cooperative triple catalysis systems involving nickel, a sulfinate, and a photoredox catalyst have been developed to achieve regioirregular α-arylation of electron-deficient alkenes. d-nb.info

Cyclization and Heterocycle Annulation Strategies

Cyclization reactions are fundamental in organic synthesis for the construction of cyclic and heterocyclic frameworks. Starting from this compound precursors, various cyclization strategies can be employed to generate more complex and medicinally relevant scaffolds.

Ritter-Type Reaction for Imidazo[1,5-a]pyridine (B1214698) Analogs Bearing Iodophenyl Moieties

The Ritter reaction is a classical method for the synthesis of amides from nitriles and a source of a carbocation, such as an alcohol in the presence of a strong acid. nih.gov A novel approach for the synthesis of imidazo[1,5-a]pyridine analogs involves a unique Ritter-type reaction. nih.govacs.org This method utilizes an efficient catalyst, such as bismuth(III) trifluoromethanesulfonate, to facilitate the reaction between a pyridinylmethanol derivative and an aryl or alkylnitrile. nih.govacs.org

This synthetic strategy offers a broad substrate scope and can produce the desired imidazo[1,5-a]pyridine derivatives in moderate to excellent yields. nih.gov The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes cyclization to form the fused heterocyclic system. acs.org The presence of an iodophenyl moiety on the precursor can be carried through the reaction sequence, providing a handle for further functionalization.

Other methods for the synthesis of imidazo[1,5-a]pyridines include iodine-mediated sp3 C-H amination and cyclocondensation reactions of 2-(aminomethyl)pyridines with various electrophiles. rsc.orgmdpi.comresearchgate.netbeilstein-journals.org

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from Iodophenyl Precursors

Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds with significant biological activity. mdpi.com Their synthesis often involves the cyclization of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.commdpi.combeilstein-journals.org

For the synthesis of pyrazolo[3,4-b]pyridine derivatives bearing an iodophenyl group, a common strategy is to start with a 5-aminopyrazole precursor that already contains the iodophenyl moiety. For example, 5-amino-3-(4-iodophenyl)pyrazole can be reacted with various β-dicarbonyl compounds or their synthetic equivalents to construct the fused pyridine (B92270) ring. beilstein-journals.org One general procedure involves the reaction of 3-(4-iodophenyl)-3-oxopropanenitrile (B1593162) with 5-amino-3-methyl-1-phenylpyrazole and an aldehyde to yield pyrazolo[3,4-b]pyridines. google.com

Microwave-assisted synthesis has also been employed to accelerate the formation of these heterocyclic systems. beilstein-journals.org The resulting iodophenyl-substituted pyrazolo[3,4-b]pyridines can serve as key intermediates for the introduction of further diversity through subsequent cross-coupling reactions. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Iodophenyl-Pyridine Connectivity

Nucleophilic aromatic substitution (SNAr) represents a key reaction class for forming bonds to aromatic rings, particularly electron-deficient ones like pyridine. pearson.commasterorganicchemistry.com In contrast to electrophilic aromatic substitution, the aromatic ring in an SNAr reaction acts as an electrophile and is attacked by a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the nucleophile. For instance, the reaction of 2-halopyridines with sulfur nucleophiles follows the reactivity trend I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se However, with an oxygen nucleophile like benzyl (B1604629) alcohol, the reactivity order is F > Cl > Br > I, indicating that the initial nucleophilic attack is rate-determining. sci-hub.se These principles can be applied to the synthesis of this compound by reacting a suitable pyridine derivative with an iodophenyl nucleophile, or vice versa. A conformationally accelerated intramolecular SNAr has also been developed, enabling the transfer of pyridyl groups to benzylic stereocenters with high enantiospecificity using lithium diisopropylamide (LDA) as a base to avoid direct nucleophilic addition to the pyridine ring. acs.org

Derivatization Strategies for this compound and Related Scaffolds

Preparation of N-(4-Iodophenyl)picolinamide

N-(4-Iodophenyl)picolinamide can be synthesized through the reaction of 4-iodoaniline (B139537) with picolinic acid. rsc.org In one reported procedure, a solution of 4-iodoaniline in pyridine is added to a solution of picolinic acid in pyridine. rsc.org The mixture is stirred, and then triphenyl phosphite (B83602) is added dropwise. rsc.org The reaction is heated and then stirred at ambient temperature before being added to water to precipitate the product. rsc.org This method yields N-(4-Iodophenyl)picolinamide as a yellow solid in high yield. rsc.org An alternative procedure involves the copper(II)-dioxygen catalyzed oxidative N-dealkylation of 4-iodo-N-(pyridin-2-ylmethyl)aniline to produce N-(4-iodophenyl)picolinamide. rsc.org

| Reactants | Reagents | Solvent | Yield | Reference |

| 4-Iodoaniline, Picolinic Acid | Triphenyl Phosphite | Pyridine | 90% | rsc.org |

| 4-Iodo-N-(pyridin-2-ylmethyl)aniline | Copper(II) catalyst, O₂ | Not Specified | 80% | rsc.org |

Synthesis of Pyridinium (B92312) Salts with Iodophenyl Moieties

Pyridinium salts are versatile compounds with applications as oxidants, ionic liquids, and synthetic intermediates. temple.edursc.org N-Aryl pyridinium salts can be synthesized using hypervalent iodine chemistry, which provides a mild and environmentally friendly route. temple.edu This method involves the generation of electrophilic arene radical cations that are then trapped by pyridine. temple.edu Specifically, pyridinium salts with iodophenyl moieties can be prepared. For instance, the reaction of pyridine with 2-bromo-1-(4-iodophenyl)ethan-1-one can yield a pyridinium salt. qut.edu.au The cationic pyridinium group is known to enhance the halogen bond donor ability of attached halophenyl groups. researchgate.net The synthesis of pyridinium salts can also be achieved through the tosylation of hydroxyl groups followed by reaction with pyridine. mdpi.com

Functionalization of Pyridine Rings in Iodophenyl-Pyridine Systems

The direct functionalization of the pyridine ring in iodophenyl-pyridine systems presents challenges due to the electron-deficient nature of the pyridine ring. beilstein-journals.orgrsc.orgresearchgate.net The nitrogen atom's lone pair tends to coordinate with Lewis acids, reducing the ring's reactivity towards electrophilic aromatic substitution. beilstein-journals.org Despite these challenges, methods for the direct C-H functionalization of pyridines are being actively developed. rsc.org

For instance, radical-directed dissociation (RDD) has been utilized for the structural characterization of fatty acids derivatized with 1-(3-(aminomethyl)-4-iodophenyl)pyridin-1-ium (4-I-AMPP+). researchgate.netmdpi.comresearchgate.net In this technique, the C-I bond is selectively cleaved by UV photodissociation to initiate radical-driven fragmentation, which provides information about the structure of the attached molecule. researchgate.netmdpi.com While the primary application is in analytical chemistry, the underlying principle of activating the iodophenyl-pyridine moiety highlights a potential avenue for synthetic functionalization. The functionalization can also be directed to specific positions on the pyridine ring. For example, while C2 functionalization is common, various strategies exist to achieve functionalization at the C3 and C4 positions. nih.gov

Reaction Mechanisms and Chemical Transformations Involving 3 4 Iodophenyl Pyridine

Mechanistic Insights into Cross-Coupling Reactions

3-(4-Iodophenyl)pyridine is a valuable substrate in palladium-catalyzed cross-coupling reactions, which are fundamental processes for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-iodine bond is central to these transformations.

Role of Palladium in Oxidative Addition of Aryl Iodides

The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. libretexts.org In the case of this compound, the aryl iodide bond readily undergoes this reaction. The generally accepted mechanism for aryl iodides involves a concerted, three-centered insertion of the Pd(0) into the C–I bond. researchgate.netchemrxiv.org This process is favored for halobenzenes and iodide-based substrates. researchgate.net The reactivity order for aryl halides in oxidative addition is I > OTf > Br > Cl. libretexts.org

The process begins with the formation of a pre-reaction complex between the palladium(0) species and the aryl iodide. acs.org For aryl iodides, it has been shown that the binding of the iodoarene to a monoligated palladium complex, Pd(PPh₃), is the first irreversible step in the catalytic cycle, preceding the actual oxidative addition. chemrxiv.org The oxidative addition itself then proceeds, leading to a square planar palladium(II) intermediate. This step involves the cleavage of the C-I bond and the formation of new Pd-C and Pd-I bonds. The electron density at the metal center is a crucial factor; electron-rich ligands on the palladium accelerate the reaction by increasing the metal's nucleophilicity. libretexts.org

Catalytic Cycles in Suzuki and Sonogashira Processes for Iodophenyl-Pyridine Synthesis

The versatility of this compound as a building block is evident in its application in Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent. The catalytic cycle, following the initial oxidative addition of this compound to Pd(0), involves three main steps:

Oxidative Addition: As described above, the Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide. This step forms a new diorganopalladium(II) intermediate. mdpi.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The choice of palladium catalyst, ligands, and reaction conditions can be tailored to optimize the yield and selectivity of the desired biphenylpyridine product.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an arylethynylpyridine. The process typically involves a dual catalytic system of palladium and copper(I). The catalytic cycle can be described as follows:

Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of this compound to the Pd(0) catalyst. wikipedia.org

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. wikipedia.org

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex, a step that is often the rate-determining step. wikipedia.org

Reductive Elimination: The resulting diorganopalladium(II) intermediate undergoes reductive elimination to yield the coupled product and the regenerated Pd(0) catalyst. wikipedia.org

Copper-free Sonogashira variants also exist, where the mechanism proceeds without the copper co-catalyst, albeit sometimes requiring different reaction conditions. wikipedia.org The reactivity of the aryl halide is a key factor, with aryl iodides being particularly effective substrates. core.ac.uk

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound and its derivatives can be manipulated to undergo intramolecular reactions, leading to the formation of complex fused heterocyclic systems.

Benzylic Carbocation and Nitrilium Ion Intermediates in Imidazo[1,5-a]pyridine (B1214698) Formation

The synthesis of imidazo[1,5-a]pyridines from precursors derived from the this compound framework can proceed through mechanisms involving key cationic intermediates. One such pathway involves a Ritter-type reaction. In this process, a benzylic alcohol derivative can be treated with a combination of a Lewis acid, such as Bi(OTf)₃, and a Brønsted acid, like p-TsOH, to generate a benzylic carbocation. nih.govacs.org This carbocation is then susceptible to nucleophilic attack by a nitrile, leading to the formation of a nitrilium ion intermediate. nih.govacs.org Subsequent intramolecular cyclization, where the pyridine (B92270) nitrogen attacks the electrophilic carbon of the nitrilium ion, followed by rearomatization, yields the fused imidazo[1,5-a]pyridine ring system. nih.govacs.org

Transamidation, Nucleophilic Addition, and Condensation Pathways in Fused Pyridine Synthesis

The synthesis of fused pyridine systems, such as 1,2,4-triazolo[1,5-a]pyridines, can be achieved through a tandem reaction sequence involving transamidation, nucleophilic addition, and condensation. mdpi.com Starting with an appropriately substituted enaminonitrile and a benzohydrazide, the reaction can be initiated by a transamidation step, which eliminates a small molecule like dimethylamine. mdpi.com This is followed by an intramolecular nucleophilic addition where the nitrogen of the newly formed amide attacks the nitrile group. The final step is a condensation reaction, which involves the elimination of water to form the stable, fused aromatic ring system. mdpi.com This one-pot methodology allows for the efficient construction of complex heterocyclic scaffolds. nih.gov

Reactivity of the Pyridine Nitrogen and Iodine Atom

The chemical character of this compound is significantly influenced by the reactivity of its pyridine nitrogen and the attached iodine atom.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is responsible for its basic and nucleophilic properties. gcwgandhinagar.com However, the electronegativity of the nitrogen atom also leads to an inductive electron-withdrawing effect, which decreases the electron density of the carbon atoms in the ring. libretexts.org This makes the pyridine ring less reactive towards electrophilic substitution compared to benzene (B151609). uoanbar.edu.iq The nitrogen atom can be protonated by acids or alkylated to form pyridinium (B92312) salts. gcwgandhinagar.com This protonation or quaternization further deactivates the ring towards electrophilic attack by placing a positive charge on the nitrogen. uoanbar.edu.iq Conversely, the electron-deficient nature of the ring enhances its reactivity towards nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq

The iodine atom attached to the phenyl ring is a key functional group that dictates much of the compound's reactivity in cross-coupling reactions, as discussed previously. cymitquimica.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive in oxidative addition to palladium(0) catalysts. libretexts.org This high reactivity allows for selective transformations at the iodinated position, even in the presence of other, less reactive halide substituents. core.ac.uk The iodine atom also imparts a "heavy atom effect," which can influence the photophysical properties of the molecule. ontosight.ai

Nucleophilic Substitution at Pyridine Ring Positions (2 and 4)

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen atom. These positions bear a partial positive charge, rendering them electrophilic.

While the 3-position is less activated towards nucleophilic attack compared to the 2- and 4-positions, the presence of strong activating groups or harsh reaction conditions can facilitate such reactions. However, the primary focus of nucleophilic substitution on the pyridine ring of this compound would be at the 2- and 4-positions. Common nucleophiles for these reactions include organometallic reagents, amines, and alkoxides. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer-type complex), followed by the elimination of a leaving group, which in the unsubstituted case would be a hydride ion. The presence of a good leaving group at these positions would significantly facilitate the substitution.

Radical Intermediates in Pyridine Chemistry

Radical reactions involving pyridyl systems are a significant area of synthetic chemistry. In the context of this compound, radical intermediates can be generated through various methods, including reactions initiated by radical initiators or through photochemically or thermally induced homolytic cleavage of bonds. The iodine atom on the phenyl ring can be a site for the generation of an aryl radical through processes like the Minisci reaction or Sandmeyer-type reactions if the iodo group is transformed into a diazonium salt.

Furthermore, radical C-H functionalization of the pyridine ring itself is a powerful tool for introducing substituents. These reactions often proceed via the generation of a radical species that then adds to the electron-deficient pyridine ring. The regioselectivity of such additions is governed by the electronic properties of both the radical and the pyridine ring, as well as steric factors.

Activation of Alkyl Substituents by the Pyridine Ring

Should an alkyl group be present on the pyridine ring of this compound, its reactivity would be significantly influenced by the electron-withdrawing nature of the pyridyl moiety. Protons on the carbon atom directly attached to the pyridine ring (the α-carbon) exhibit enhanced acidity. This increased acidity is due to the ability of the pyridine ring to stabilize the resulting carbanion through resonance.

This activation allows for a variety of chemical transformations at the alkyl substituent. For instance, deprotonation of the α-carbon with a suitable base can generate a nucleophilic species that can participate in alkylation, acylation, and condensation reactions. This principle is fundamental to classic reactions in pyridine chemistry, such as the Claisen condensation and aldol-type reactions involving alkylpyridines.

Influence of Substituent Electronic Properties on Reaction Pathways

The 4-iodo substituent on the phenyl ring is generally considered to be weakly electron-withdrawing through induction but can also act as a weak electron-donating group through resonance. Its primary influence in many reactions, however, is its ability to serve as a leaving group in cross-coupling reactions, a testament to the lability of the carbon-iodine bond.

The relative electron-donating or electron-withdrawing nature of any additional substituents would further modulate the reactivity. For instance, a strong electron-donating group on the pyridine ring would decrease its susceptibility to nucleophilic attack but could enhance its reactivity in electrophilic aromatic substitution (though this is generally difficult for pyridines). Conversely, a strong electron-withdrawing group on the pyridine ring would further activate it towards nucleophilic attack.

The following table summarizes the expected influence of hypothetical substituents on the reaction pathways of this compound:

| Substituent Position | Substituent Type | Influence on Nucleophilic Substitution at Pyridine Ring | Influence on Acidity of Alkyl Substituent (if present) |

| Pyridine Ring (e.g., C2, C4) | Electron-Donating (e.g., -OCH3, -NH2) | Decrease | Decrease |

| Pyridine Ring (e.g., C2, C4) | Electron-Withdrawing (e.g., -NO2, -CN) | Increase | Increase |

| Phenyl Ring (other than C4) | Electron-Donating (e.g., -CH3, -OCH3) | Minor; may slightly decrease overall electrophilicity | Minor |

| Phenyl Ring (other than C4) | Electron-Withdrawing (e.g., -CF3, -NO2) | Minor; may slightly increase overall electrophilicity | Minor |

This intricate balance of electronic effects is a key consideration for chemists designing synthetic routes involving this compound and its derivatives.

Supramolecular Chemistry and Advanced Materials Science with 3 4 Iodophenyl Pyridine Scaffolds

Halogen Bonding Interactions in Self-Assembly

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as a nitrogen atom. nih.gov This interaction has become a powerful tool in crystal engineering for the rational design of solid-state structures.

The combination of an iodophenyl group and a pyridine (B92270) ring within the same or different molecules creates a robust and predictable self-assembly motif based on the iodine-nitrogen (I···N) halogen bond. This interaction is instrumental in guiding the formation of cocrystals and complex supramolecular structures. nih.govresearchgate.net The self-assembly process is driven by the complementary nature of the iodine atom, which acts as a halogen bond donor, and the pyridyl nitrogen, which serves as the acceptor. nih.gov

In the crystal engineering of iodoalkynyl-substituted (phenylethynyl)pyridines, these molecules have been shown to form parallelogram-shaped dimers through two self-complementary N···I halogen bonds. acs.org The reliability of this synthon allows for the construction of discrete macrocycles and other complex architectures. For instance, the cocrystallization of ditopic halogen bond donors like bis(iodoethynyl)pyridines with dipyrimidyls results in planar, π-stacked sheets held together by a combination of I···N halogen bonds and C–H···N hydrogen bonds. nih.gov The directionality and strength of these interactions are key to achieving coplanarity in the resulting materials, a desirable trait for applications in electronics and photonics. nih.gov

Table 1: Structural Parameters of I···N Halogen Bonds in Pyridyl Systems

| Interacting Molecules | I···N Distance (Å) | C–I···N Angle (°) | Supramolecular Architecture | Reference |

|---|---|---|---|---|

| 2,6-bis(iodoethynyl)pyridine and Bipyrimidine | 2.815 | 178.95 | Infinite Zigzag Chains | nih.gov |

| 3-(2-iodoethynyl-phenylethynyl) pyridine | - | - | Parallelogram-shaped Dimer | acs.org |

| 1,2-bis(iodoethynyl)-4,5-difluorobenzene and 4-(3-pyridylethynyl) pyridine | 2.733 / 2.776 | 174.28 / 176.57 | 2:2 Parallelogram Cocrystal | acs.org |

In addition to I···N interactions, iodine-iodine (I···I) attractions can play a significant role in directing the assembly of supramolecular structures, particularly in systems lacking strong halogen bond acceptors. In the crystal structure of tetrakis(4-iodophenyl)porphyrin, I···I attractions are a major contributing factor to the formation of a layered interporphyrin arrangement. researchgate.netnih.gov

However, the introduction of a metal center can alter the dominant interactions. For example, in the zinc(II) complex of tetrakis(4-iodophenyl)porphyrin, weak axial coordination of the iodine atoms to the zinc centers appears to be the dominant effect, leading to a two-dimensional herring-bone arrangement instead of the layered structure seen in the free-base porphyrin. researchgate.netnih.gov This highlights the subtle competition between different non-covalent forces in determining the final supramolecular architecture. In systems containing both iodophenyl and pyridyl substituents, such as 5-(4′-pyridyl)-10,15,20-tris(4′-iodophenyl)porphyrin, both N···I and I···π interactions can coexist to form extended supramolecular layers. acs.org

Coordination-Driven Self-Assembly of Pyridine-Based Architectures

The nitrogen atom of the pyridine ring is an excellent ligand for metal ions, making coordination-driven self-assembly a primary strategy for constructing complex, well-defined architectures from pyridine-containing building blocks.

Terpyridine (tpy), a tridentate ligand composed of three pyridine rings, is widely used in supramolecular chemistry to form stable, linear linkages with metal ions, typically in a fashion. researchgate.netresearchgate.net This robust connectivity has been exploited to construct a variety of metallo-supramolecular architectures, including complex fractal structures. researchgate.netnih.gov

By designing multitopic terpyridine ligands and combining them with various transition metal ions, chemists have successfully assembled multiple generations of supramolecular fractals. researchgate.net While initial work was often limited to metals like Cd(II), Zn(II), and Fe(II), recent studies have significantly expanded the range of usable metal ions to include Mn(II), Co(II), Ni(II), and Cu(II) for the first time in the creation of large, discrete fractal structures. nih.gov This expansion enriches the library of accessible metallo-supramolecules, offering a wider range of properties and potential applications. nih.gov

Table 2: Metal Ions Used in the Self-Assembly of Terpyridine-Based Supramolecular Fractals

| Metal Ion | Coordination Geometry | Resulting Architecture | Reference |

|---|---|---|---|

| Fe(II), Zn(II), Cd(II) | Pseudo-octahedral <tpy–M²⁺–tpy> | Hexameric Fractals, Sierpiński Triangles | researchgate.netnih.gov |

| Mn(II), Co(II), Ni(II), Cu(II) | Pseudo-octahedral <tpy–M²⁺–tpy> | Giant, Discrete Supramolecular Fractals | nih.gov |

Pyridine-based ligands are fundamental components in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are constructed from metal ions or clusters (nodes) connected by organic molecules (linkers) to form one-, two-, or three-dimensional networks. mdpi.com The geometry of the pyridine-containing linker, such as pyridine-dicarboxylic acids, plays a crucial role in determining the topology and dimensionality of the final structure. rsc.orgnih.gov

The synthesis of these frameworks often involves the self-assembly of metal salts and pyridine-based ligands under hydrothermal or solvothermal conditions. nih.gov The resulting materials can exhibit a wide range of structural diversity, from 1D zigzag chains to 2D grids and complex 3D microporous frameworks. rsc.orgnih.gov The inclusion of auxiliary ligands or template molecules can further influence the final structure, leading to novel topologies. mdpi.comrsc.org These materials are of significant interest for their potential applications in gas storage, catalysis, and sensing, which are dictated by their porosity, surface area, and the chemical functionality of the pyridine linkers. nih.gov

Intercalation Chemistry of Pyridine-Phenyl Amine Push-Pull Molecules in Layered Materials

Intercalation is a process where guest molecules are inserted into the space between the layers of a host material. This method can be used to create hybrid organic-inorganic materials with tunable properties. nih.gov Molecules with a pyridine-phenyl amine structure can act as "push-pull" systems, where the amine group donates electron density (push) and the pyridine ring withdraws it (pull), leading to interesting optical and electronic properties such as intramolecular charge-transfer (ICT). rsc.org

The intercalation of tris[4-(pyridin-4-yl)phenyl]amine (TPPA), a tripodal push-pull molecule, into layered hosts like zirconium hydrogen phosphate (B84403) (ZrP) and zirconium 4-sulfophenylphosphonate has been demonstrated. rsc.orgrsc.org The driving force for this process is the proton transfer from the acidic host layers to the basic peripheral pyridine nitrogen atoms of the guest molecule. rsc.org Powder X-ray diffraction data reveals that the TPPA molecules become highly organized within the interlayer space. rsc.orgrsc.org This confinement and the protonation of the pyridine moieties lead to a significant enhancement of the intramolecular charge-transfer, which can be observed through a bathochromic shift in the UV-Vis spectra. rsc.org This represents a method for influencing the optical properties of push-pull systems by incorporating them into a geometrically restricted environment. rsc.org

Table 3: Interlayer Spacing Changes Upon Intercalation of TPPA

| Host Material | Initial Interlayer Spacing (Å) | Intercalated Interlayer Spacing (Å) | Orientation of TPPA | Reference |

|---|---|---|---|---|

| Zirconium Hydrogen Phosphate | - | - | Slanted | rsc.orgrsc.org |

| Zirconium 4-sulfophenylphosphonate | - | - | Perpendicular | rsc.orgrsc.org |

Electronic and Optical Properties in Advanced Materials

The 3-(4-Iodophenyl)pyridine scaffold serves as a versatile and strategic building block in the development of advanced materials with tailored electronic and optical properties. The presence of the iodine atom provides a key reactive site for post-synthetic modification through various cross-coupling reactions. This allows for the precise tuning of the molecule's structure to influence its behavior in liquid crystal phases, its magnetic properties in radical systems, and its photophysical characteristics in optoelectronic materials.

Investigation as Chiral Dopants for Liquid Crystals

The induction of chirality in a nematic liquid crystal (LC) phase is achieved by adding a small amount of a chiral molecule, known as a chiral dopant. This process transforms the achiral nematic phase into a chiral nematic (cholesteric) phase, characterized by a helical superstructure. The ability of a dopant to induce this helical twist is quantified by its helical twisting power (HTP), a critical parameter for applications in liquid crystal displays (LCDs) and photonic materials. rsc.orgmdpi.comnih.gov

While direct studies of this compound as a chiral dopant are not extensively reported, its molecular framework presents significant potential for the synthesis of novel chiral dopants. The synthetic utility of the iodo-substituent is paramount; it allows for the covalent attachment of various chiral entities to the rigid phenylpyridine core through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. researchgate.net The general strategy involves coupling the this compound scaffold with a chiral molecule that possesses a boronic acid or terminal alkyne functional group.

The efficacy of a chiral dopant is intrinsically linked to its molecular structure. An elongated, rod-like (calamitic) shape generally enhances compatibility with the nematic host and promotes efficient chirality transfer. nih.gov The phenylpyridine core of this compound provides this desirable calamitic geometry. By introducing a chiral moiety, novel dopants can be designed. The relationship between the dopant's molecular structure, its concentration, and the resulting helical pitch (p) of the cholesteric phase is described by the HTP (β), where β = (p · c)⁻¹, with c being the dopant concentration. mdpi.comnih.gov Different applications demand dopants with varying HTP values, from low HTP for twisted nematic (TN) displays to very high HTP for inducing blue phases or for use in cholesteric films. nih.gov

The table below outlines a hypothetical design strategy for creating chiral dopants from this compound and the key parameters for their evaluation.

| Design Strategy | Chiral Moiety Example | Key Evaluation Parameter | Potential Application |

|---|---|---|---|

| Suzuki coupling of a chiral boronic acid | Binaphthyl-derived boronic acid | Helical Twisting Power (HTP) | Twisted Nematic (TN) or Super-Twisted Nematic (STN) LCDs |

| Sonogashira coupling of a chiral alkyne | Sugar-derived terminal alkyne | Temperature dependence of HTP | Temperature-independent cholesteric liquid crystals |

| Attachment of an isosorbide (B1672297) derivative | Acrylate-functionalized isosorbide | Resulting helical sense (left- or right-handed) | Circularly polarizing films |

Development of Spin-Labeled Materials and Polyradical Systems

The this compound scaffold is a valuable precursor for the synthesis of stable spin-labeled materials and polyradical systems, which are of interest for applications in molecular magnetism, spintronics, and as spin probes. The iodo-functional group is readily converted into a linkable site for attaching stable organic radical units, such as verdazyls or nitroxides.

Research has demonstrated the successful synthesis and characterization of iodophenyl-substituted verdazyl radicals. For instance, 1,5-Diphenyl-3-(p-iodophenyl)-verdazyl has been synthesized and studied, highlighting the robustness of the verdazyl radical to the conditions of palladium-catalyzed cross-coupling reactions. nih.gov This finding is crucial as it confirms that the radical center can be incorporated first, followed by further structural elaboration using the iodo-handle. The Sonogashira-Hagihara coupling has been successfully performed on a Kuhn verdazyl bearing a p-iodophenyl substituent, demonstrating the feasibility of attaching other functional groups, such as acetylenes, without destroying the radical moiety. nih.gov

Similarly, 3-(4′-iodophenyl)-1,5-diisopropyl-6-oxoverdazyl has been shown to undergo Suzuki-Miyaura coupling with a variety of arylboronic acids. sjsu.edu These reactions proceed in good yields and are tolerant of the radical, providing a direct pathway to biaryl-substituted verdazyl radicals. This methodology allows for the systematic modification of the electronic properties of the radical and for the construction of larger, well-defined polyradical architectures. sjsu.eduacs.org By using di- or tri-functionalized boronic acids, it is possible to link multiple radical units together, creating diradicals, triradicals, or even polymeric radical chains. acs.orgub.edu The magnetic properties of these systems are dictated by the exchange interactions between the spin centers, which are influenced by the distance and orientation imposed by the linker.

The following table summarizes demonstrated coupling reactions involving iodophenyl-substituted verdazyl radicals, showcasing the utility of this scaffold as a building block for complex spin systems.

| Radical Precursor | Coupling Reaction | Coupling Partner | Resulting System | Significance |

|---|---|---|---|---|

| 1,5-Diphenyl-3-(p-iodophenyl)-verdazyl | Sonogashira-Hagihara | Terminal Alkyne | Alkynyl-functionalized verdazyl radical | Demonstrates post-functionalization of a radical core nih.gov |

| 3-(4′-Iodophenyl)-1,5-diisopropyl-6-oxoverdazyl | Suzuki-Miyaura | Arylboronic acid | Biaryl-substituted verdazyl radical | Enables synthesis of functionalized mono-radicals sjsu.edu |

| 3-(4′-Iodophenyl)-1,5-diisopropyl-6-oxoverdazyl | Suzuki-Miyaura | Di-functional boronic acid (hypothetical) | Verdazyl-based diradical | Pathway to polyradical systems with defined linkages acs.org |

Design of Materials with Specific Electronic and Optical Characteristics

The this compound framework is an exemplary building block for designing functional π-conjugated materials with specific electronic and optical properties for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical devices. nih.govresearchgate.net The key to its utility lies in the ability to extend the π-conjugation of the molecule through palladium-catalyzed cross-coupling reactions at the iodo position.

The Sonogashira and Suzuki-Miyaura reactions are powerful tools for this purpose. vinhuni.edu.vnnih.govnih.gov The Sonogashira coupling of this compound with various terminal alkynes introduces an acetylene (B1199291) linker, which effectively extends the π-system while maintaining molecular linearity. scielo.org.mxscirp.org This extension typically leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and fluorescence spectra. researchgate.net By choosing alkynes bearing different electron-donating or electron-withdrawing groups, the electronic structure and photophysical properties of the final compound can be finely tuned. scielo.org.mx

Similarly, the Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids allows for the creation of biaryl and polyaryl systems. nih.govmdpi.com This approach is widely used to synthesize blue-emitting materials, where precise control over the extent of conjugation is necessary to achieve the desired emission wavelength and high quantum yield. mdpi.com The resulting phenylpyridine derivatives often exhibit desirable thermal stability and charge-transport properties, making them suitable for use in electronic devices.

The table below presents examples of how the this compound scaffold can be functionalized to target specific optical properties, based on established synthetic methodologies for related compounds.

| Reaction Type | Coupling Partner Example | Resulting Molecular Structure | Target Optical Property | Potential Application |

|---|---|---|---|---|

| Sonogashira Coupling | Phenylacetylene | 3-(4-(Phenylethynyl)phenyl)pyridine | Blue fluorescence, extended π-conjugation | Emissive layer in OLEDs researchgate.net |

| Suzuki-Miyaura Coupling | Pyreneboronic acid | 3-(4-(Pyren-1-yl)phenyl)pyridine | Strong absorption, high fluorescence quantum yield | Fluorescent probes and sensors nih.gov |

| Suzuki-Miyaura Coupling | 4-(Diphenylamino)phenylboronic acid | 3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)pyridine | Intramolecular charge transfer (ICT) character | Nonlinear optical materials, OLED hole-transport layer mdpi.com |

Advanced Spectroscopic Characterization Techniques for 3 4 Iodophenyl Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. scilit.comd-nb.inforesearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) ¹H and ¹³C NMR experiments are fundamental for determining the carbon-hydrogen framework of 3-(4-Iodophenyl)pyridine. nih.govnih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the iodophenyl ring. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with characteristic coupling patterns revealing their relative positions. The protons on the 4-iodophenyl group will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons typically resonate between δ 120-150 ppm. The iodophenyl ring carbons also appear in the aromatic region, with the carbon atom directly bonded to the iodine atom (C-I) exhibiting a characteristic upfield shift (around δ 90-100 ppm) due to the heavy atom effect of iodine.

The combination of ¹H and ¹³C NMR, often supplemented with 2D techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure. nih.govnih.gov

| Nucleus | Typical Chemical Shift Range (δ, ppm) for Phenylpyridine Systems | Structural Information Provided |

|---|---|---|

| ¹H (Pyridine Ring) | 7.0 - 9.0 | Substitution pattern, electronic environment |

| ¹H (Phenyl Ring) | 7.0 - 8.0 | Substitution pattern (e.g., 1,4-disubstitution) |

| ¹³C (Pyridine Ring) | 120 - 155 | Carbon skeleton, presence of heteroatom |

| ¹³C (Phenyl Ring) | 125 - 140 | Carbon skeleton, substituent effects |

| ¹³C (Carbon-Iodine Bond) | 90 - 100 | Direct evidence of the C-I bond |

¹⁹F NMR for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govrsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org

Key advantages of ¹⁹F NMR include:

High Sensitivity: The receptivity of the ¹⁹F nucleus is very high, close to that of ¹H. wikipedia.org

Wide Chemical Shift Range: ¹⁹F chemical shifts span a very wide range (approx. 800 ppm), which minimizes signal overlap and makes the spectrum easier to interpret, even in complex molecules. wikipedia.orgthermofisher.com

Lack of Background Signals: Endogenous compounds in biological or environmental samples rarely contain fluorine, resulting in clean spectra with no background interference. nih.gov

Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei (¹H, ¹³C, and other ¹⁹F nuclei), often over multiple bonds. These coupling constants provide valuable information about molecular connectivity and conformation. thermofisher.com

In the analysis of a fluorinated derivative of this compound, ¹⁹F NMR would provide a direct signal for each unique fluorine atom, with its chemical shift indicating the electronic environment and its multiplicity revealing coupling to nearby protons or other fluorine atoms. nih.gov This makes it an excellent tool for confirming the position and number of fluorine substituents on the molecular scaffold.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. reading.ac.ukresearchgate.net Unlike low-resolution mass spectrometers that provide nominal mass, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure m/z values with very high accuracy, typically to within 5 parts per million (ppm). reading.ac.uknih.gov

This high accuracy allows for the determination of the elemental formula of a molecule. rsc.org By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental compositions, the correct molecular formula can be confidently assigned. This is a critical step in structure confirmation, as it distinguishes the target compound from isomers or other compounds with the same nominal mass. nih.govresearchgate.net For this compound (C₁₁H₈IN), HRMS would confirm the presence of one iodine and one nitrogen atom based on the exact mass and the characteristic isotopic pattern of iodine.

| Technique | Information Obtained | Significance for this compound |

|---|---|---|

| HRMS (e.g., ESI-TOF, Orbitrap) | Accurate Mass (to <5 ppm) | Unambiguous determination of the elemental formula (C₁₁H₈IN). |

| Isotope Pattern Analysis | Relative abundance of isotopes | Confirms the presence of elements with unique isotopic signatures like iodine. |

Photodissociation Mass Spectrometry for Structural Elucidation of Derivatized Analytes

Photodissociation Mass Spectrometry, particularly utilizing ultraviolet (UV) light, is an advanced technique for probing molecular structure. nih.gov The carbon-iodine bond in this compound is susceptible to cleavage upon irradiation with UV light (e.g., at 266 nm). nih.gov

This technique, often termed radical-directed dissociation (RDD), can be used for detailed structural analysis. nih.gov When a derivatized analyte containing the 4-iodophenyl moiety is subjected to UV photodissociation (UVPD), the C–I bond can be selectively cleaved. This process generates a radical cation, which can then be subjected to further fragmentation, for example, by collisional activation. The resulting fragmentation patterns are highly specific and can provide detailed structural information about the analyte that might not be accessible through conventional collision-induced dissociation (CID) methods. nih.gov This approach has been used to elucidate the structures of lipids and peptides after derivatization with an iodo-containing tag. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds. nih.gov These techniques are complementary and offer a molecular fingerprint for identification.

For this compound, the spectra would be dominated by vibrations characteristic of the pyridine ring and the 1,4-disubstituted phenyl ring. elixirpublishers.comresearchgate.netnih.gov

Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. Ring breathing modes, which involve the synchronous expansion and contraction of the entire ring, are often observed as strong bands in the Raman spectrum around 1000 cm⁻¹. researchgate.netresearchgate.net

Phenyl Ring Vibrations: The 1,4-disubstituted (para) phenyl ring has a characteristic out-of-plane C-H bending vibration that gives a strong band in the 850-800 cm⁻¹ region in the IR spectrum.

C-I Vibration: The C-I stretching vibration is expected to appear at low frequencies, typically in the 600-500 cm⁻¹ range.

By comparing the experimental FTIR and Raman spectra with known data for substituted pyridines and iodobenzenes, a detailed assignment of the vibrational modes can be made, further confirming the structure of the molecule. elixirpublishers.comresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1450 | FTIR, Raman |

| Pyridine Ring Breathing | ~1000 | Raman (strong) |

| para-Substituted Phenyl C-H Out-of-Plane Bend | 850 - 800 | FTIR (strong) |

| C-I Stretch | 600 - 500 | FTIR, Raman |

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and study molecular interactions by measuring the absorption of infrared radiation by a molecule. The absorption of IR radiation corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending of bonds. Each functional group has a characteristic vibrational frequency, making its identification possible by analyzing the absorption spectrum.

For a molecule like this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent aromatic rings and the carbon-iodine bond. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are expected in the 3100-3000 cm⁻¹ range. The presence of the iodine substituent on the phenyl ring will influence the vibrational modes of the benzene ring, and a characteristic C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Intermolecular interactions, such as hydrogen bonding or halogen bonding, can also be investigated using IR spectroscopy. Shifts in the vibrational frequencies of the participating functional groups can provide evidence for these interactions. For instance, the formation of a halogen bond involving the iodine atom could lead to perturbations in the vibrational modes of the pyridine ring.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Pyridine Ring | C=C and C=N Stretching | 1600 - 1400 |

| Phenyl Ring | C=C Stretching | 1600 - 1450 |

| C-I | Stretching | 600 - 500 |

Raman Spectroscopy for Molecular Vibrations and Surface Interactions

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. The energy shifts between the incident and scattered photons correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In the context of this compound, Raman spectroscopy can provide detailed information about the vibrations of the carbon skeleton of the aromatic rings. The symmetric vibrations of the phenyl and pyridine rings are typically strong in the Raman spectrum. The C-I stretching vibration is also expected to be Raman active.

Raman spectroscopy is particularly useful for studying surface interactions. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to study the adsorption of this compound on metallic surfaces. The enhancement of the Raman signal allows for the detection of minute quantities of the analyte and provides insights into the orientation and interaction of the molecule with the surface.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy techniques, such as UV/Vis and fluorescence spectroscopy, provide valuable information about the electronic structure and photophysical properties of molecules.

UV/Vis Spectroscopy for Electronic Transitions and Charge Transfer

UV-Visible (UV/Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the electronic transitions within the molecule. For aromatic compounds like this compound, the UV/Vis spectrum is typically characterized by π → π* transitions of the phenyl and pyridine rings.

The presence of the iodine atom can influence the electronic transitions. The lone pair electrons on the iodine atom can participate in n → π* transitions. Furthermore, the possibility of intramolecular charge transfer (ICT) between the electron-donating iodophenyl group and the electron-accepting pyridine ring can give rise to a charge transfer band in the absorption spectrum. The position and intensity of this band can be sensitive to the solvent polarity. In some cases, charge-transfer complexes can be formed with other molecules, which can be studied by monitoring the appearance of new absorption bands.

Table 2: Expected Electronic Transitions for this compound in UV/Vis Spectroscopy

| Transition Type | Description | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Electronic transition within the aromatic rings | 200 - 300 |

| n → π* | Transition of non-bonding electrons to anti-bonding π orbitals | > 300 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful technique for studying the photophysical properties of molecules. It measures the emission of light from a molecule that has been excited to a higher electronic state by the absorption of light. The emitted light is typically of a longer wavelength than the absorbed light.

For this compound, fluorescence spectroscopy can be used to determine its emission spectrum, quantum yield, and fluorescence lifetime. The presence of the heavy iodine atom can significantly influence the photophysical properties through the heavy-atom effect. This effect can enhance the rate of intersystem crossing from the excited singlet state to the excited triplet state, which can lead to a decrease in fluorescence intensity and an increase in phosphorescence. The study of the fluorescence properties is crucial for understanding the potential applications of this compound in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline material, it is possible to determine the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Analysis for Molecular and Supramolecular Structures

Single-crystal X-ray analysis is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the positions of all the atoms in the molecule. This provides precise information about bond lengths, bond angles, and torsion angles.

For this compound, single-crystal X-ray analysis can reveal the precise geometry of the molecule, including the dihedral angle between the phenyl and pyridine rings. Furthermore, it can provide detailed insights into the supramolecular structure, which is the arrangement of molecules in the crystal lattice. Intermolecular interactions such as halogen bonding, where the iodine atom acts as a halogen bond donor, and π-π stacking between the aromatic rings can be identified and characterized. These interactions play a crucial role in determining the packing of the molecules in the crystal and can influence the physical properties of the material. Studies on related halogen-substituted phenylpyrazinamides have demonstrated the importance of halogen bonding in directing the supramolecular assembly. rsc.orgresearchgate.net

Table 3: Information Obtainable from Single-Crystal X-ray Analysis of this compound

| Structural Information | Description |

|---|---|

| Molecular Structure | |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Dihedral angles describing the conformation of the molecule. |

| Supramolecular Structure | |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Parameters | The dimensions of the unit cell (a, b, c, α, β, γ). |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of chemical species that have one or more unpaired electrons. sci-hub.st Such species, known as paramagnetic species, include free radicals, radical ions, and many transition metal complexes.

The principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons instead of atomic nuclei. When a paramagnetic sample is placed in a strong magnetic field, the magnetic moments of the unpaired electrons can align either parallel or anti-parallel to the field, resulting in two distinct energy levels. Transitions between these energy levels can be induced by irradiating the sample with microwave radiation of a specific frequency. The absorption of microwaves is detected and plotted as a function of the magnetic field strength, yielding the EPR spectrum.

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (A) .

g-factor: This is a dimensionless quantity that is characteristic of the radical and its electronic environment. It provides information about the nature of the atom on which the unpaired electron is predominantly localized.

Hyperfine Coupling: This arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). The number of lines in the EPR spectrum and their splitting pattern (the hyperfine structure) can reveal the number and type of nuclei interacting with the unpaired electron, providing valuable structural information about the radical.

While no specific EPR studies on radical species of this compound have been reported, one could be generated through various methods such as chemical oxidation, reduction, or high-energy irradiation. For instance, a one-electron oxidation could potentially form a radical cation.

Hypothetical EPR Data for a this compound Radical Cation:

The EPR spectrum of a hypothetical this compound radical cation would be complex. The unpaired electron would be delocalized over the pyridine and iodophenyl rings, leading to hyperfine coupling with the ¹⁴N nucleus of the pyridine ring and the protons on both rings. The iodine nucleus (¹²⁷I) has a nuclear spin I = 5/2, which could also lead to hyperfine coupling, further complicating the spectrum.

The following interactive table presents hypothetical EPR parameters for a this compound radical species.

| Parameter | Hypothetical Value | Information Provided |

| g-factor | ~2.0035 | Indicates an organic radical with some spin-orbit coupling contribution from the iodine atom. |

| A(¹⁴N) | 1.0 mT | Hyperfine coupling to the nitrogen atom of the pyridine ring. |

| A(¹H) - ortho (pyridine) | 0.4 mT | Hyperfine coupling to the proton at the 2-position of the pyridine ring. |

| A(¹H) - meta (pyridine) | 0.15 mT | Hyperfine coupling to the proton at the 4-position of the pyridine ring. |

| A(¹H) - para (pyridine) | 0.5 mT | Hyperfine coupling to the proton at the 6-position of the pyridine ring. |

| A(¹H) - ortho (phenyl) | 0.25 mT | Hyperfine coupling to the protons ortho to the iodine atom. |

| A(¹H) - meta (phenyl) | 0.1 mT | Hyperfine coupling to the protons meta to the iodine atom. |

Note: This data is purely hypothetical and serves to illustrate the type of information that could be obtained from an EPR study. Actual values would need to be determined experimentally and supported by computational simulations.

The analysis of these parameters would allow for the mapping of the spin density distribution within the radical, providing insights into its electronic structure and reactivity.

Computational and Theoretical Chemistry Studies on 3 4 Iodophenyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. For 3-(4-Iodophenyl)pyridine, DFT calculations provide a detailed understanding of its fundamental chemical and physical properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) (Note: These are representative values for illustrative purposes, as specific published data for this exact molecule is not available.)

| Parameter | Atom(s) Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Angle | C-C-I | ~120° |

| Dihedral Angle | C-C-C-C (inter-ring torsion) | ~30-40° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, while the LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring. This distribution determines the sites susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Theoretical) (Note: This table illustrates the type of data obtained from FMO analysis. Specific values require dedicated quantum chemical calculations.)

| Quantum Chemical Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index | ω = μ2 / 2η | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms. For this compound, the region around the nitrogen atom in the pyridine ring is expected to be the most electron-rich site.

Blue Regions : Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. The hydrogen atoms of the pyridine ring and the area around the iodine atom (due to the σ-hole phenomenon) can exhibit positive potential.

Green Regions : Represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors.

For this compound, the dipole moment would result from the vector sum of the individual bond dipoles. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the polarizable iodine atom on the phenyl ring are the primary contributors to the net dipole moment. A significant dipole moment would suggest strong dipole-dipole interactions in the solid state, influencing crystal packing and physical properties like melting point.

Theoretical Spectroscopy (e.g., Vibrational, UV-Vis)

Computational methods can simulate molecular spectra, which is invaluable for interpreting experimental data.

Vibrational Spectroscopy : Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as C-H stretching, C=C ring vibrations, and the characteristic C-I stretch.

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the excitation of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the UV-Vis spectrum would be characterized by π→π* transitions within the aromatic rings.

Mechanistic Investigations through Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. For pyridine derivatives, DFT has been instrumental in studying various reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is a common method for synthesizing biaryl compounds from aryl halides like this compound.

General Principles from Related Systems:

DFT studies on the Suzuki-Miyaura reaction of aryl halides with boronic acids have detailed the catalytic cycle involving a palladium catalyst. researchgate.netresearchgate.net The key steps of this cycle are:

Oxidative Addition: The aryl halide (e.g., this compound) adds to the palladium(0) catalyst. This is often the rate-determining step. researchgate.netnih.gov

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. researchgate.net

Computational studies on similar systems, such as the coupling of bromobenzene with phenylboronic acid, have calculated the activation energies for these steps, providing insight into the reaction kinetics. researchgate.net For instance, the oxidative addition of bromobenzene to a palladium catalyst was found to have a low activation barrier, while the transmetalation step was identified as rate-determining under certain conditions. researchgate.net

While no specific DFT data for this compound was found, it is expected that the C-I bond would undergo oxidative addition more readily than a C-Br or C-Cl bond due to its lower bond dissociation energy. The electronic properties of the pyridine ring, being an electron-withdrawing system, would also influence the reactivity at the C3 position.

A hypothetical reaction coordinate diagram for the Suzuki-Miyaura coupling of this compound could be constructed based on these principles, though the precise energy values would require specific DFT calculations for this molecule.

Table 1: Hypothetical Energy Profile for Suzuki-Miyaura Coupling of this compound based on Analogous Systems

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) (Illustrative) |

| Reactants | Pd(0)L2 + this compound | 0.0 |

| Oxidative Addition TS | [Pd(L)2(3-pyridyl)(I)]‡ | +10 to +15 |

| Oxidative Addition Product | Pd(II)(L)2(3-pyridyl)(I) | -5 to -10 |

| Transmetalation TS | [Pd(II)(L)2(3-pyridyl)(Ar)]‡ | +15 to +25 |

| Reductive Elimination TS | [Pd(II)(L)(3-pyridyl)(Ar)]‡ | +20 to +30 |

| Products | 3-(Aryl)pyridine + Pd(0)L2 | < 0 (Exergonic) |

Note: This table is illustrative and based on general findings for Suzuki-Miyaura reactions. Specific values for this compound are not available in the searched literature.

Molecular Dynamics and Docking Simulations of Pyridine Systems

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding of a ligand to a protein and to study the dynamics of the resulting complex. These methods are crucial in drug discovery and design. Pyridine-containing molecules are common scaffolds in medicinal chemistry, often targeting protein kinases. nih.gov

Docking Studies of Pyridine Derivatives as Kinase Inhibitors:

While no specific docking studies for this compound were identified, numerous studies have investigated the docking of other pyridine derivatives into the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR). journaljpri.comjournaljpri.com These studies reveal common interaction patterns:

Hydrogen Bonding: The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase domain.